molecular formula C10H7BrF3N B8242240 4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole

4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole

Cat. No.: B8242240
M. Wt: 278.07 g/mol
InChI Key: AXEVCVLXYGMHKV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole is a heterocyclic compound that features both bromomethyl and trifluoromethyl functional groups attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

4-(bromomethyl)-6-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N/c11-5-6-3-7(10(12,13)14)4-9-8(6)1-2-15-9/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEVCVLXYGMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole typically involves the introduction of the bromomethyl and trifluoromethyl groups onto the indole ring. One common method is the bromomethylation of 6-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).

Major Products

    Substitution: Substituted indoles with various functional groups replacing the bromomethyl group.

    Oxidation: Indole-6-carboxylic acid or indole-6-aldehyde.

    Reduction: 4-Methyl-6-(trifluoromethyl)-1H-indole.

Scientific Research Applications

4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromomethyl and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-6-(trifluoromethyl)-1H-indole
  • 4-(Bromomethyl)-5-(trifluoromethyl)-1H-indole
  • 4-(Bromomethyl)-6-(difluoromethyl)-1H-indole

Uniqueness

4-(Bromomethyl)-6-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the indole ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

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